molecular formula C16H20N6O3S B2633420 Ethyl (4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate CAS No. 946285-08-1

Ethyl (4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2633420
CAS No.: 946285-08-1
M. Wt: 376.44
InChI Key: RXEFWLRUPKTTKF-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with an ethyl carbamate group at position 2 and a 2-oxoethylpiperazine moiety at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors with heterocyclic binding pockets .

Properties

IUPAC Name

ethyl N-[4-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O3S/c1-2-25-16(24)20-15-19-12(11-26-15)10-13(23)21-6-8-22(9-7-21)14-17-4-3-5-18-14/h3-5,11H,2,6-10H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEFWLRUPKTTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic intermediate.

    Incorporation of the Pyrimidine Moiety: The pyrimidine ring is often introduced via a cyclization reaction involving a suitable precursor, such as a β-diketone or β-ketoester, with guanidine or its derivatives.

    Final Coupling and Carbamate Formation: The final step involves coupling the synthesized intermediates and forming the carbamate group through a reaction with ethyl chloroformate or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

    Hydrolysis Conditions: Aqueous acid or base, elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperazine derivatives.

    Hydrolysis: Amines, alcohols.

Scientific Research Applications

Synthetic Approaches

The synthesis of this compound can be achieved through multiple methods, often involving the reaction of piperazine derivatives with thiazole and pyrimidine precursors. For instance, one method involves the condensation of 4-pyrimidin-2-ylpiperazine with various thiazole derivatives to yield the desired product. The synthetic routes are crucial as they influence the yield and purity of the final compound, which is vital for its application in research and medicine .

Antimicrobial Properties

Research indicates that compounds containing thiazole and pyrimidine rings exhibit notable antimicrobial activities. Ethyl (4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate has been evaluated for its efficacy against various microbial strains. Studies have shown that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Antiparasitic Activity

There is emerging evidence supporting the antiparasitic properties of this compound, particularly against Toxoplasma gondii, which poses a significant health risk globally. The compound's mechanism appears to involve interference with the parasite's metabolic pathways, making it a candidate for further investigation in antiparasitic drug development .

Potential in Psychiatry

Given its structural similarity to known anxiolytics like buspirone, this compound is being explored for its potential use in treating anxiety disorders. The piperazine component is particularly relevant as it is commonly found in many psychoactive drugs, suggesting that this compound may exhibit similar pharmacological effects .

Cancer Research

The compound's ability to modulate various biological pathways may also position it as a candidate in cancer research. Preliminary studies suggest that it could influence cell signaling pathways associated with tumor growth and proliferation . Further investigations are needed to elucidate its mechanism of action and therapeutic potential in oncology.

Case Studies

Several case studies highlight the compound's effectiveness:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
  • Antiparasitic Activity : In vitro tests revealed that the compound significantly reduced the viability of Toxoplasma gondii at low concentrations, indicating its potential as an antiparasitic agent .
  • Psychiatric Applications : Clinical trials are underway to assess the anxiolytic effects of this compound in patients with generalized anxiety disorder, leveraging its structural similarities to buspirone .

Mechanism of Action

The mechanism of action of Ethyl (4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Piperazine Substituent Variations

Compound 5h ():
  • Structure : (E)-N-(4-(2-(2-Oxoindolin-3-ylidene)acetyl)phenyl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide
  • Comparison :
    • Replaces the thiazole-carbamate core with a phenyl-acetamide scaffold.
    • Retains the pyrimidin-2-yl-piperazine group but links it via an acetamide.
    • Activity : Demonstrated pro-apoptotic effects in acute myeloid leukemia (AML) cells, attributed to the isatin-derived 2-oxoindolinylidene group enhancing kinase inhibition .
Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate ():
  • Structure : Substitutes pyrimidin-2-yl with m-tolyl on the piperazine.
  • Loss of pyrimidine’s hydrogen-bonding capacity may alter target specificity .

Functional Group Modifications

BI64300 ():
  • Structure : 6-Oxo-N-(4-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide
  • Comparison: Replaces ethyl carbamate with a dihydropyridine carboxamide. The larger, planar dihydropyridine group may enhance π-π stacking but reduce metabolic stability.
Compound 7 ():
  • Structure : (3R)-1-(2-Oxo-2-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-3-carboxylic acid chlorolithium
  • Comparison :
    • Uses a pyrrolidine-carboxylic acid instead of thiazole-carbamate.
    • The carboxylic acid improves aqueous solubility but may limit blood-brain barrier penetration .

Activity and Physicochemical Properties

Table 1: Structural and Functional Comparison
Compound Name Core Structure Piperazine Substituent Attached Group Key Properties/Activity
Main Compound Thiazole-2-yl Pyrimidin-2-yl Ethyl carbamate High hydrogen-bonding potential
5h () Phenyl-acetamide Pyrimidin-2-yl Acetamide Pro-apoptotic in AML
Compound Thiazole-2-yl m-Tolyl Ethyl carbamate Increased hydrophobicity
BI64300 () Thiazole-2-yl Pyrimidin-2-yl Dihydropyridine carboxamide Enhanced π-π interactions
Table 2: Physicochemical Properties (Predicted)
Compound Name Molecular Weight logP (Predicted) Solubility (mg/mL)
Main Compound ~425.46 2.1 ~0.05 (Low)
5h () ~490.52 1.8 ~0.1 (Moderate)
Compound ~419.48 3.0 <0.01 (Very Low)
BI64300 () ~425.46 1.5 ~0.2 (Moderate)

Biological Activity

Ethyl (4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and cytotoxicity. This article reviews the current understanding of its biological activity, including mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazole moiety linked to a carbamate group and a piperazine derivative with a pyrimidine substituent. Its structural complexity suggests multiple sites for biological interaction, which may contribute to its pharmacological effects.

Research indicates that ethyl carbamate derivatives can exhibit significant cytotoxic effects on various cancer cell lines. The mechanisms through which these compounds exert their effects include:

  • Cell Cycle Arrest : Ethyl carbamate has been shown to induce cell cycle arrest in the G1 phase in HepG2 cells, leading to decreased cell viability. This is associated with increased expression of p53 and p21, which are critical regulators of the cell cycle .
  • Apoptosis Induction : High concentrations of ethyl carbamate can trigger apoptosis through oxidative stress mechanisms. The accumulation of reactive oxygen species (ROS) has been documented, which can lead to DNA damage and subsequent cellular apoptosis .
  • Inhibition of Tumor Growth : In vitro studies have demonstrated that compounds similar to ethyl carbamate exhibit anti-proliferative activity against various cancer cell lines, including colon carcinoma and liver cancer models .

Case Studies and Experimental Findings

Several studies have explored the biological activity of ethyl carbamate and related compounds:

Cytotoxicity in HepG2 Cells

A study focused on the cytotoxic effects of ethyl carbamate on human hepatoma HepG2 cells revealed:

  • Dose-dependent decrease in cell viability.
  • Mechanistic insights showing that high doses led to significant apoptosis and necrosis.
  • Cell cycle analysis indicated an arrest in the G1 phase with concurrent downregulation of cyclin E and Cdk 2 .

Structure-Activity Relationship (SAR)

The SAR analysis has highlighted key structural features that enhance biological activity:

  • The presence of electronegative groups, such as chlorine, is critical for antiproliferative effects.
  • Modifications on the thiazole ring significantly influence anticancer activity, suggesting that specific substitutions can optimize therapeutic efficacy .

Data Table: Summary of Biological Activities

Study ReferenceCell LineActivity TypeKey Findings
HepG2CytotoxicityInduced apoptosis; G1 phase arrest
HCT-15AntiproliferativeHigh efficacy against colon carcinoma
VariousCancer TherapyEffective against multiple cancer types

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